5-bromo-N-(4-iodophenyl)pentanamide
Overview
Description
5-bromo-N-(4-iodophenyl)pentanamide is a chemical compound with the molecular formula C11H13BrINO and a molecular weight of 382.04 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, making it a halogenated amide. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-iodophenyl)pentanamide typically involves the reaction of 4-iodoaniline with 5-bromopentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-iodophenyl)pentanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amide group can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium compounds.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the amide group to form alcohols, ketones, or other related compounds.
Scientific Research Applications
5-bromo-N-(4-iodophenyl)pentanamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving halogenated amides and their biological activities.
Medicine: Research on potential pharmaceutical applications, including the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-iodophenyl)pentanamide involves its interaction with specific molecular targets. The halogen atoms (bromine and iodine) can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The amide group can form hydrogen bonds with biological molecules, affecting their function and activity. These interactions can modulate various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(4-chlorophenyl)pentanamide
- 5-bromo-N-(4-fluorophenyl)pentanamide
- 5-bromo-N-(4-bromophenyl)pentanamide
Uniqueness
5-bromo-N-(4-iodophenyl)pentanamide is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical properties compared to other halogenated amides
Properties
IUPAC Name |
5-bromo-N-(4-iodophenyl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrINO/c12-8-2-1-3-11(15)14-10-6-4-9(13)5-7-10/h4-7H,1-3,8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDOIIFAJQLBBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCCBr)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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